Vitexin

Descripción general

Descripción

Se encuentra en diversas plantas medicinales como el espino blanco, el frijol mungo, el mijo perla, la flor de la pasión, las hojas de bambú y el árbol casto . La vitexina es conocida por sus diversas propiedades bioactivas, que incluyen la antioxidación, la antiinflamación, el anticáncer, la neuroprotección y la cardioprotección .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La vitexina se puede sintetizar mediante glucosilación enzimática. Este método implica el uso de glucosiltransferasas y glucosidasas para catalizar la formación de enlaces glucosídicos . Las glucosiltransferasas requieren un donador de azúcar activado, como la uridina-difosfato glucosa, mientras que las glucosidasas utilizan un donador de azúcar no activado bajo control termodinámico . La síntesis enzimática de glucósidos de vitexina ha mostrado altos rendimientos y selectividad en condiciones de reacción suaves .

Métodos de producción industrial

En entornos industriales, la vitexina se puede producir combinando enfoques de precipitación antisolvente y homogeneización a alta presión, seguidos de liofilización . Este método aumenta la tasa de disolución de la vitexina, lo cual es crucial para sus aplicaciones farmacéuticas . El proceso implica la optimización de factores como la concentración de la solución de vitexina, la relación de volumen de antisolvente a solvente, la velocidad de agitación y la temperatura de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

La vitexina experimenta varias reacciones químicas, que incluyen glucosilación, oxidación y reducción . La glucosilación es una reacción común en la que la vitexina se modifica para formar glucósidos, lo que aumenta su solubilidad y bioactividad .

Reactivos y condiciones comunes

Glucosilación: Se utilizan enzimas como glucosiltransferasas y glucosidasas en condiciones suaves.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios glucósidos de vitexina, que han mostrado mayores actividades antitumorales en comparación con la vitexina misma .

Aplicaciones Científicas De Investigación

La vitexina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de glucosilación.

Biología: Investigado por sus efectos en procesos celulares como la apoptosis y el estrés oxidativo.

Industria: Utilizado en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades bioactivas.

Mecanismo De Acción

La vitexina ejerce sus efectos a través de varios objetivos y vías moleculares. Modula los niveles de especies reactivas de oxígeno, regulando así la expresión de proteínas de choque térmico y proteínas apoptóticas . Este mecanismo ayuda a proteger las células de la apoptosis inducida por el estrés por calor . Además, la vitexina influye en varias vías de señalización, incluidas las que involucran al factor nuclear kappa B, la ciclooxigenasa-2, las cinasas de proteína activadas por mitógeno y la proteína tumoral p53 .

Comparación Con Compuestos Similares

La vitexina a menudo se compara con otros flavono glucósidos como la isovitexina (apigenina-6-C-glucósido), la luteolina y la quercetina . Si bien estos compuestos comparten propiedades bioactivas similares, la vitexina es única debido a su patrón de glucosilación específico, que mejora su estabilidad y bioactividad . La isovitexina, por ejemplo, es un isómero de la vitexina y exhibe efectos farmacológicos similares .

Lista de compuestos similares

- Isovitexina (apigenina-6-C-glucósido)

- Luteolina

- Quercetina

El patrón de glucosilación único de la vitexina y sus diversas propiedades bioactivas la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Vitexin, a flavonoid glycoside found predominantly in various plants such as Vigna radiata and Passiflora edulis, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress—a condition linked to various chronic diseases. Research indicates that this compound can enhance cell viability and reduce cellular injury by increasing the activity of antioxidant enzymes and decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cells exposed to oxidative stress .

Table 1: Antioxidant Effects of this compound

2. Anti-Cancer Properties

This compound has shown significant potential in cancer prevention and treatment through various mechanisms:

- Cell Cycle Arrest : this compound induces G2 phase cell cycle arrest in cancer cells, inhibiting proliferation.

- Apoptosis Induction : It promotes apoptosis by altering the Bcl-2/Bax ratio and activating caspases, essential for programmed cell death .

- Inhibition of Metastasis : Studies have demonstrated that this compound inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Table 2: Anti-Cancer Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Prolongation of G2 phase in cancer cells |

| Apoptosis Induction | Increased Bcl-2/Bax ratio leading to enhanced apoptosis |

| MMP Inhibition | Reduced tumor invasion capabilities |

3. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : It exhibits inhibitory effects against gram-negative bacteria such as Pseudomonas aeruginosa.

- Antiviral Activity : Research indicates that this compound can inhibit influenza virus replication and release, showcasing its potential as an antiviral agent .

Table 3: Antimicrobial Activity of this compound

| Pathogen | Effect |

|---|---|

| Pseudomonas aeruginosa | Inhibition of bacterial growth |

| Influenza virus | Inhibition of viral replication |

4. Neuroprotective Effects

This compound's neuroprotective capabilities are particularly noteworthy:

- Reduction of Neuronal Damage : It protects against neuronal injuries caused by oxidative stress and inflammation.

- Cognitive Enhancement : Animal studies have shown improvements in learning behaviors when treated with this compound, attributed to its ability to reduce ROS levels and promote neuronal survival .

Table 4: Neuroprotective Actions of this compound

Case Study 1: Antioxidant Effects in Diabetic Rats

A study conducted on diabetic rats revealed that this compound supplementation significantly reduced oxidative stress markers and improved metabolic parameters, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that this compound effectively induced apoptosis and inhibited cell proliferation, highlighting its potential role in cancer therapy .

Propiedades

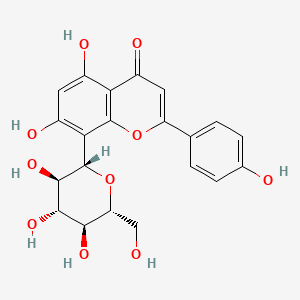

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEWCQFRYRRZDC-VPRICQMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190287 | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-93-4 | |

| Record name | Vitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vitexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP70K75OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.